molecular formula C18H17ClN4O2 B2646974 2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-19-2

2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2646974
CAS No.: 338751-19-2
M. Wt: 356.81
InChI Key: DNIFCJNXBDNDPZ-VBKFSLOCSA-N
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Description

This compound (CAS 1341039-87-9) is a pyrazol-3-one derivative with the molecular formula C₁₈H₁₈ClN₄O₂ . Its structure includes:

  • An ethoxy group at position 5, enhancing solubility via polar interactions.
  • A (3-pyridinylmethyl)amino-methylene substituent at position 4, introducing hydrogen-bonding capabilities and electronic modulation .

Pyrazol-3-one derivatives are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-ethoxy-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-2-25-17-16(12-21-11-13-4-3-9-20-10-13)18(24)23(22-17)15-7-5-14(19)6-8-15/h3-10,12,22H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJNUVAKSDTUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then reacted with hydrazine hydrate to form the pyrazolone ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinylmethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its efficacy against various cancer cell lines. Research shows that it may inhibit tumor growth by inducing apoptosis and disrupting cellular signaling pathways associated with cancer proliferation .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi, making it a candidate for the development of new antimicrobial agents .

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in disease processes. For instance, it has shown potential as a dihydroorotate dehydrogenase inhibitor, which is crucial in the biosynthesis of pyrimidines, thereby affecting cell proliferation and survival .

G Protein-Coupled Receptor Modulation

The compound's interaction with G protein-coupled receptors (GPCRs) has been explored, revealing its potential as a modulator of receptor activity. This application is particularly relevant in drug design aimed at treating conditions related to GPCR dysregulation, such as metabolic disorders and neurological diseases .

Case Studies

StudyFocusFindings
Umesha et al. (2009)Anticancer ActivityDemonstrated significant cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity .
Rai et al. (2020)Antimicrobial PropertiesShowed broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
PMC3315628 (2021)Enzyme InhibitionIdentified as a potent inhibitor of dihydroorotate dehydrogenase, affecting cell viability in cultured cancer cells .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound (CAS/Reference) Molecular Formula Substituents (Positions) Molecular Weight Key Features
Target Compound (1341039-87-9) C₁₈H₁₈ClN₄O₂ 4-ClPh (2), EtO (5), 3-PyCH₂NH-CH= (4) 362.82 g/mol Balanced lipophilicity (Cl, Py), moderate solubility (EtO)
C₂₈H₂₁Cl₃N₆O₂ C₂₈H₂₁Cl₃N₆O₂ 3-ClPh (2, 2', 5'), Me (3) 579.87 g/mol High lipophilicity (3×Cl), steric bulk; potential for enhanced target affinity
314747-18-7 C₁₇H₁₁ClF₃N₃O 4-ClPh (2), CF₃ (5) 365.73 g/mol Electron-withdrawing CF₃ enhances metabolic stability, reduced solubility
347387-83-1 C₂₂H₂₂N₂O₃ Allyl (3), OH (4), EtO (5) 362.42 g/mol Increased polarity (OH, EtO), reactive allyl group
458.36 C₂₂H₁₇Cl₂N₅O₂S Thiadiazole (4), 2,4-diClPh 458.36 g/mol Thiadiazole introduces rigidity, potential for metal coordination
Key Observations:
  • Solubility : The hydroxyl group in 347387-83-1 enhances aqueous solubility but may increase metabolic conjugation (e.g., glucuronidation).
  • Steric Effects : The tricyclic structure in C₂₈H₂₁Cl₃N₆O₂ may hinder binding to flat enzymatic pockets but improve selectivity for larger targets.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Groups : The CF₃ group in 314747-18-7 lowers the HOMO-LUMO gap (calculated via DFT methods ), increasing electrophilicity and reactivity toward nucleophilic targets.
  • Hydrogen Bonding: The pyridinylmethylamino group in the target compound enables stronger hydrogen bonding than the thiadiazole in 458.36 , which may favor interactions with polar residues in enzymes.

Biological Activity

Overview

The compound 2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one (CAS No: 338751-19-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical formula of the compound is C18H17ClN4O2C_{18}H_{17}ClN_{4}O_{2}. Its structure features a chlorophenyl group, an ethoxy substituent, and a pyridinylmethylamino moiety, which are critical for its biological interactions.

Property Value
Molecular Weight354.81 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number338751-19-2

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro studies demonstrated that the compound inhibits bacterial growth, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antifungal Activity

The antifungal efficacy of this compound was evaluated against several pathogenic fungi, including:

  • Candida albicans
  • Aspergillus niger

Results from antifungal assays indicate that the compound possesses notable activity against these fungi, suggesting its potential as a therapeutic agent for fungal infections .

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this pyrazole derivative. In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
  • Receptor Interaction : Binding to cellular receptors could modulate signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Umesha et al. (2009) demonstrated that similar pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
  • Antifungal Activity Assessment : In a comparative study, various pyrazole derivatives were tested for antifungal activity against five phytopathogenic fungi. The results indicated that modifications in the pyrazole ring structure could lead to enhanced antifungal effects .
  • Cancer Cell Line Testing : A recent investigation into the anticancer effects of pyrazole derivatives reported that compounds with similar structures effectively inhibited the growth of MCF-7 cells through apoptosis induction .

Q & A

Q. What synthetic strategies are optimal for constructing the pyrazol-3-one core in this compound, and how can reaction conditions be optimized to improve yield?

The pyrazol-3-one core is typically synthesized via cyclization of hydrazine derivatives with β-keto esters or via Vilsmeier-Haack formylation (for introducing substituents like methylene groups). For example, details the use of Vilsmeier-Haack reactions on pyrazolone precursors to introduce formyl groups, which can be further functionalized with amines (e.g., 3-pyridinylmethylamine). Optimization involves controlling temperature (e.g., 80–120°C), solvent polarity (DMF or POCl₃), and stoichiometry of reagents to minimize side products .

Q. Which spectroscopic techniques are critical for confirming the structure and tautomeric forms of this compound?

  • NMR : ¹H and ¹³C NMR can resolve tautomerism (e.g., keto-enol equilibria) and confirm substituent positions. For example, used NMR to verify pyrazole ring proton environments in a structurally similar chlorophenyl-pyrazole derivative.
  • X-ray crystallography : Single-crystal studies (e.g., ) provide definitive proof of regiochemistry and hydrogen-bonding networks, particularly for the enamine-methylene group .
  • IR spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .

Q. How can computational methods (e.g., DFT) predict the reactivity of the methyleneamino group toward electrophilic or nucleophilic agents?

Density Functional Theory (DFT) calculations can model electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify reactive sites. For instance, ’s analysis of pyrazole derivatives shows that methyleneamino groups exhibit nucleophilic character at the nitrogen lone pair, making them susceptible to alkylation or acylation .

Advanced Research Questions

Q. What experimental designs are suitable for analyzing contradictions in biological activity data across studies?

Contradictions in pharmacological data (e.g., antimicrobial vs. anti-inflammatory activity) may arise from assay conditions (e.g., concentration ranges, cell lines). A meta-analysis approach with standardized protocols (e.g., ’s antimicrobial screening using MIC assays) is recommended. Include controls for solubility (DMSO vs. aqueous buffers) and cytotoxicity (MTT assays) to isolate compound-specific effects .

Q. How can structure-activity relationship (SAR) studies be structured to evaluate the role of the 3-pyridinylmethylamino substituent?

  • Variation of substituents : Synthesize analogs with substituted pyridinyl (e.g., 4-pyridinyl, 2-pyridinyl) or alternative amines (e.g., benzylamino).
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., kinases, as in ’s pyrazole-based inhibitors).
  • Biological assays : Compare IC₅₀ values across analogs to quantify substituent contributions .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

  • Degradation studies : Hydrolysis/photolysis experiments under controlled pH and UV light ( ’s protocols for tracking abiotic transformations).
  • Bioaccumulation models : Use logP values (calculated via HPLC) to predict partitioning in aquatic systems.
  • Toxicity assays : Daphnia magna or algae growth inhibition tests (OECD guidelines) to evaluate acute/chronic effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data for pyrazol-3-one derivatives?

Conflicting solubility values (e.g., DMSO vs. aqueous buffers) may stem from tautomerism or aggregation. Use dynamic light scattering (DLS) to detect aggregates and pH-solubility profiling (e.g., ’s HPLC-based methods) to identify ionizable groups. Cross-validate with shake-flask assays at physiological pH .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

StepReaction TypeConditionsYield (%)Reference
1CyclizationDMF, 100°C, 12h65–70
2AminationEtOH, reflux, 6h80–85

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey PeaksInterpretation
¹H NMRδ 8.5 (s, 1H)Pyridinyl H
IR1685 cm⁻¹C=O stretch

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